6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 6-Methyl-2-(4-propoxyphenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl)
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acid: Formed by hydrolysis
Scientific Research Applications
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, enabling the study of protein structure, function, and interactions. This compound is valuable in the following areas:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Biology: Employed in the study of protein-protein interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows for the modification of target molecules, facilitating the study of their structure and function.
Molecular Targets and Pathways:
Proteins: The compound targets nucleophilic residues on proteins, such as lysine or cysteine, leading to covalent modification.
Pathways: The modified proteins can be analyzed to understand their role in various biological pathways and processes.
Comparison with Similar Compounds
- 6-Methyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
- 6-Methyl-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
- 6-Methyl-2-(4-butoxyphenyl)quinoline-4-carbonyl chloride
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (methoxy, ethoxy, propoxy, butoxy).
- Reactivity: The reactivity of these compounds is similar, as they all contain the carbonyl chloride group. the steric and electronic effects of the substituents can influence their reactivity and selectivity in chemical reactions.
- Applications: These compounds are used in similar research applications, but their specific properties may make them more suitable for certain studies or reactions.
Properties
IUPAC Name |
6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXVAHUMUKOMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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